2,3-Epoxy-1,2,3,4-tetrahydroanthracene
Overview
Description
2,3-Epoxy-1,2,3,4-tetrahydroanthracene is an organic compound with the molecular formula C14H12O It is a derivative of anthracene, featuring an epoxy group at the 2,3-positions and a tetrahydro structure at the 1,2,3,4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxy-1,2,3,4-tetrahydroanthracene typically involves the epoxidation of 1,2,3,4-tetrahydroanthracene. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Types of Reactions:
Oxidation: The epoxy group in this compound can undergo oxidation reactions, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction of the epoxy group can yield the corresponding diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted tetrahydroanthracene derivatives.
Scientific Research Applications
2,3-Epoxy-1,2,3,4-tetrahydroanthracene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Epoxy-1,2,3,4-tetrahydroanthracene involves its interaction with various molecular targets. The epoxy group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create complex molecules with desired properties.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroanthracene: Lacks the epoxy group, making it less reactive in certain chemical reactions.
Anthracene: The parent compound, which is fully aromatic and lacks the tetrahydro and epoxy modifications.
Uniqueness: 2,3-Epoxy-1,2,3,4-tetrahydroanthracene is unique due to the presence of both the epoxy group and the tetrahydro structure
Properties
IUPAC Name |
13-oxatetracyclo[8.5.0.03,8.012,14]pentadeca-1,3,5,7,9-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-2-4-10-6-12-8-14-13(15-14)7-11(12)5-9(10)3-1/h1-6,13-14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFQNEPGUNYZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CC3=CC4=CC=CC=C4C=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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